
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-ethyl-1H-imidazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-ethoxy-ethyl)-amine
- (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-hydroxy-ethyl)-amine
Uniqueness
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is unique due to its specific combination of an ethyl group on the imidazole ring and a methoxyethyl group on the amine. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-3-12-6-4-11-9(12)8-10-5-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
Clave InChI |
HUDGMEKLZXZMMO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


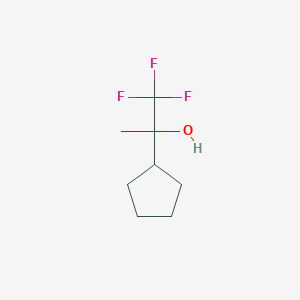
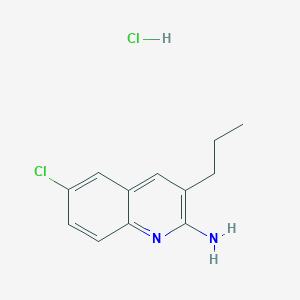
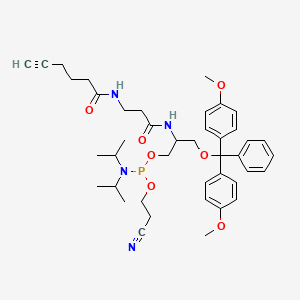
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
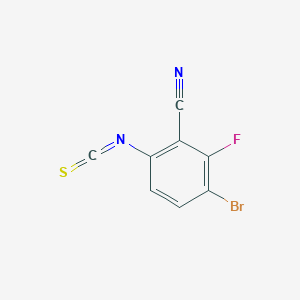

![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)

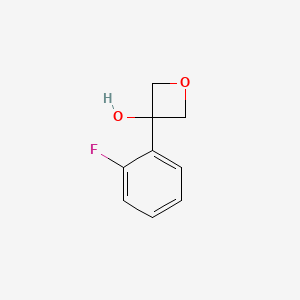

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
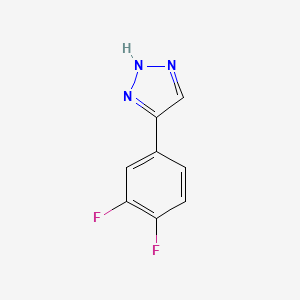
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
